N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(15-7-4-10-21-15)17-8-9-19-12-14(11-18-19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRKEXBEVYRJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic or basic conditions.
Attachment of the ethyl chain: The pyrazole derivative is then reacted with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Formation of the furan ring: The ethylated pyrazole is then subjected to a cyclization reaction with a suitable precursor to form the furan ring.
Amidation: Finally, the furan derivative is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or furan derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that compounds containing pyrazole and furan moieties, including N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines, such as MCF-7 and HCT116, with IC50 values indicating potent inhibitory effects on cell proliferation . The specific structure of this compound may enhance its anticancer properties through mechanisms like apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. Studies have reported that similar compounds exhibit significant activity in carrageenan-induced rat paw edema models, suggesting that this compound could be effective in reducing inflammation .
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest. Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity, inhibiting both bacterial and fungal growth . This suggests that this compound could be explored further as a novel antimicrobial agent.
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic applications of this compound. Interaction studies focusing on its binding affinity to biological targets can provide insights into how the compound exerts its effects. For instance, studies have shown that pyrazole derivatives can inhibit specific enzymes related to cancer progression and inflammation, such as DNA gyrase B and cyclooxygenase enzymes .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with other similar compounds. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2-(5-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide | Similar furan-pyrazole structure | Different substitution pattern may affect biological activity |
| N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide | Variations in position of substituents | Potentially altered pharmacokinetics and dynamics |
The structural variations among these compounds can significantly influence their reactivity and biological activity, providing a rich area for further research.
Case Studies
Several case studies highlight the applications of pyrazole derivatives in therapeutic contexts:
Case Study 1: Anticancer Activity
A study investigated a series of pyrazole derivatives for their anticancer efficacy against various cell lines. One derivative exhibited an IC50 value of 0.39 μM against HCT116 cells, indicating strong potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on synthesizing new pyrazole derivatives and evaluating their anti-inflammatory effects using the carrageenan-induced edema model. Several compounds demonstrated significant reductions in edema compared to standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Physicochemical Properties :
- The introduction of nitro groups (e.g., 2A, 2J) increases melting points (>200°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Bulky substituents like tert-butyl (Compound 60) or oxadiazole (a5) may improve metabolic stability but reduce solubility .
Biological Activity Trends: Nitro-Containing Derivatives: Compounds like 2A and 2J exhibit urea transport inhibition or antifungal activity, attributed to nitro group-mediated redox interactions or hydrogen bonding with biological targets . Heterocyclic Linkers: The oxadiazole derivative (a5) shows insecticidal activity, suggesting that rigid heterocycles enhance target specificity . Pyrazole vs. Other Heterocycles: The target compound’s pyrazole moiety may offer distinct binding modes compared to imidazole (Compound 2) or thiazole (2J), as pyrazoles are known for kinase inhibition via hinge-region interactions .
Synthetic Accessibility :
- Nitro-substituted derivatives (e.g., 2A, 2J) are synthesized via straightforward amidation (73–75% yields), whereas complex linkers (e.g., oxadiazole in a5) require multi-step protocols with moderate yields (70–89%) .
Research Findings and Mechanistic Insights
- Antifungal Activity: Nitrofuran derivatives (e.g., Compound 2) demonstrate potent antifungal effects, likely due to nitro group reduction generating reactive intermediates that disrupt microbial DNA . The absence of a nitro group in the target compound may shift its mechanism toward non-redox pathways.
- Urea Transport Inhibition : 5-Nitro-N-phenylfuran-2-carboxamide (2A) inhibits urea transporters, suggesting furan carboxamides can modulate membrane proteins. The target compound’s pyrazole group may enhance affinity for analogous targets .
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound notable for its structural features, including a pyrazole ring and a furan ring linked by an ethyl chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory, anticancer, and antimicrobial agent.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₅N₃O₂
- Molecular Weight : 281.31 g/mol
- CAS Number : 2034291-04-6
The compound's structure is crucial for its biological activity, with the pyrazole and furan rings contributing to its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reaction of phenylhydrazine with a β-diketone under acidic or basic conditions.
- Attachment of the Ethyl Chain : Reaction with an ethylating agent such as ethyl bromide in the presence of a base.
- Formation of the Furan Ring : Cyclization reaction with a suitable precursor.
- Amidation : Reaction with an amine to form the carboxamide group.
These steps illustrate the complexity involved in synthesizing this compound, which is essential for its subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : The compound has shown significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, IC₅₀ values in these studies ranged from 3.79 µM to 42.30 µM, indicating potent activity against these malignancies .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated:
- Inhibition Studies : In vitro tests demonstrated strong inhibitory effects against various bacterial strains, with some compounds exhibiting zones of inhibition exceeding 29 mm against pathogens like E. coli . This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties:
- Mechanistic Insights : It is believed that the pyrazole moiety can modulate inflammatory pathways, potentially through inhibition of key enzymes involved in inflammation . Further studies are needed to elucidate these mechanisms fully.
Case Studies and Research Findings
A summary of key findings from recent literature on this compound is presented below:
| Study | Biological Activity | IC₅₀ Value | Cell Lines Tested |
|---|---|---|---|
| Nakao et al. (2022) | Anticancer | 3.79 µM - 42.30 µM | MCF7, SF268, NCI-H460 |
| MDPI Study (2020) | Antimicrobial | >29 mm | E. coli |
| Fan et al. (2022) | Anti-inflammatory | Not specified | In vitro assays |
These studies collectively underscore the diverse biological activities associated with this compound, suggesting its potential as a therapeutic agent in various medical fields.
Q & A
Q. What are the optimal synthetic routes for preparing N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via coupling reactions between furan-2-carboxylic acid derivatives and amino-functionalized pyrazole intermediates. A common approach involves:
- Reacting furan-2-carbonyl chloride with a substituted ethylamine-pyrazole precursor in refluxing acetonitrile for 3–18 hours .
- Purification via recrystallization (e.g., using chloroform/methanol) to achieve >95% purity .
- Characterization of intermediates by NMR (to confirm coupling), NMR (to verify carbonyl formation), and IR spectroscopy (amide N-H stretching at ~3310 cm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Key techniques include:
- X-ray crystallography : Resolves dihedral angles between the furan and phenyl rings (e.g., 9.71° in similar structures) and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed M at 315.3 g/mol in analogs) .
- HPLC : Ensures purity (>95%) by detecting residual solvents or unreacted starting materials .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological activity of this compound?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to simulate binding to target receptors (e.g., serotonin or dopamine receptors, based on structural analogs in ) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends observed in analogs .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Compare IC values under identical conditions (e.g., pH, temperature) to eliminate variability .
- Orthogonal validation : Use both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) assays to confirm activity .
- Purity verification : Contradictions may arise from impurities; reanalyze batches via NMR and HPLC .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and quantify half-life .
- Solid-state stability : Monitor crystallinity changes via PXRD after storage at 40°C/75% RH for 6 months .
Experimental Design & Data Analysis
Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?
Methodological Answer:
- Scaffold diversification : Synthesize derivatives with modifications to the pyrazole (e.g., 4-phenyl substitution) or furan (e.g., 5-methyl groups) moieties .
- Biological testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
- Data interpretation : Use cluster analysis to group compounds by activity profiles and identify key pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
